molecular formula C11H8FNO3 B1323758 Ethyl 2-cyano-3-fluorobenzoylformate CAS No. 951888-13-4

Ethyl 2-cyano-3-fluorobenzoylformate

Cat. No. B1323758
M. Wt: 221.18 g/mol
InChI Key: OTFUAMDMVMUFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-fluorobenzoylformate is a chemical compound categorized as an ethyl ester derivative. It has a molecular weight of 221.19 . The compound is a white solid in its physical form .


Molecular Structure Analysis

The IUPAC name for Ethyl 2-cyano-3-fluorobenzoylformate is ethyl (2-cyano-3-fluorophenyl) (oxo)acetate . The InChI code for this compound is 1S/C11H8FNO3/c1-2-16-11(15)10(14)7-4-3-5-9(12)8(7)6-13/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-fluorobenzoylformate is a white solid . It has a molecular weight of 221.19 . The linear formula of this compound is C11H8FNO3 .

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl 2-cyano-3-fluorobenzoylformate is involved in the synthesis of various complex compounds. For instance, it is used in the preparation of compounds like ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, which exhibits distinct molecular structures and intramolecular hydrogen bonds (Zhang Dehua & Zhang Xiaoyan, 2008).

Role in Microwave-Assisted Reactions

It plays a significant role in microwave-assisted tandem intramolecular reactions. This includes its use in the exclusive formation of fluoro-substituted 2-ethylbenzo[b]furan-3-carbonitriles and ethyl 2-ethyl-benzo[b]furan-3-carboxylic acid esters, illustrating its versatility in chemical synthesis (V. Rao et al., 2005).

In Structural Modification and Preparation Methods

This compound is also crucial in the structural modification and development of new methods for the preparation of pharmaceutical analogs. An example is its reaction in the modification process of ofloxacin analogs, demonstrating its application in pharmaceutical chemistry (S. Rádl et al., 1991).

As a Precursor in Diverse Syntheses

Ethyl 2-cyano-3-fluorobenzoylformate serves as a versatile intermediate or precursor for the synthesis of various heterocycles. For example, it is used in creating trifluoromethyl heterocycles, showcasing its adaptability in synthetic organic chemistry (Mark A. Honey et al., 2012).

In Antirheumatic Drug Synthesis

It has applications in synthesizing compounds with potential antirheumatic effects, such as in the creation of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes (Y. Sherif & N. Hosny, 2014).

Safety And Hazards

The safety data sheet for Ethyl 2-cyano-3-fluorobenzoylformate recommends avoiding contact with skin and eyes . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, it is recommended to clean the mouth with water and seek medical attention .

properties

IUPAC Name

ethyl 2-(2-cyano-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-4-3-5-9(12)8(7)6-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFUAMDMVMUFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-fluorobenzoylformate

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